1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate
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Overview
Description
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate is a synthetic organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, biology, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate typically involves the reaction of 1,4-naphthoquinone with appropriate acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer and antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties.
2-Acetyl-1,4-naphthoquinone: A derivative with acetylation at a different position.
3-Chloro-1,4-naphthoquinone: A halogenated derivative with distinct biological activities.
Uniqueness
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)prop-1-en-2-yl acetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919281-57-5 |
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Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-(1,4-dioxonaphthalen-2-yl)prop-1-en-2-yl acetate |
InChI |
InChI=1S/C15H12O4/c1-9(19-10(2)16)7-11-8-14(17)12-5-3-4-6-13(12)15(11)18/h3-8H,1-2H3 |
InChI Key |
GEXUKDSDECPYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=O)C2=CC=CC=C2C1=O)OC(=O)C |
Origin of Product |
United States |
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